methyl 2-(1H-1,2,4-triazol-5-yl)benzoate
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Overview
Description
Methyl 2-(1H-1,2,4-triazol-5-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1H-1,2,4-triazol-5-yl)benzoate typically involves the reaction of 2-(1H-1,2,4-triazol-5-yl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate esterification .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-1,2,4-triazol-5-yl)benzoate can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated or alkylated derivatives .
Scientific Research Applications
Methyl 2-(1H-1,2,4-triazol-5-yl)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an antifungal and anticancer agent.
Industry: It is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-(1H-1,2,4-triazol-5-yl)benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. For example, its antifungal activity may involve the inhibition of ergosterol synthesis, a key component of fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1H-1,2,4-triazol-3-yl)benzoate: This compound has a similar structure but with the triazole ring attached at a different position.
Methyl 2-(1H-1,2,3-triazol-5-yl)benzoate: This compound has a similar structure but with a different triazole ring.
Methyl 2-(1H-1,2,4-triazol-1-yl)benzoate: This compound has a similar structure but with the triazole ring attached at a different nitrogen atom.
Uniqueness
Methyl 2-(1H-1,2,4-triazol-5-yl)benzoate is unique due to its specific triazole ring position, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C10H9N3O2 |
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Molecular Weight |
203.20 g/mol |
IUPAC Name |
methyl 2-(1H-1,2,4-triazol-5-yl)benzoate |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)8-5-3-2-4-7(8)9-11-6-12-13-9/h2-6H,1H3,(H,11,12,13) |
InChI Key |
PFLYZDRXROWETF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=NC=NN2 |
Origin of Product |
United States |
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